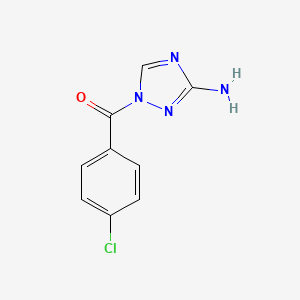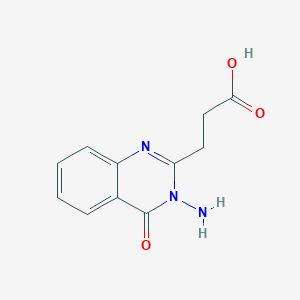![molecular formula C13H15N3O2S B10872558 5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole](/img/structure/B10872558.png)
5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole is a heterocyclic organic compound that features an imidazole ring substituted with ethyl, methyl, and nitrobenzyl sulfanyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole typically involves multi-step reactions starting from readily available precursorsThe reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) and bases like potassium carbonate (K2CO3) to facilitate the substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide.
Substitution: The imidazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position, with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), acetic acid (CH3COOH)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, potassium carbonate (K2CO3), dimethylformamide (DMF)
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones
Reduction: Formation of amino derivatives
Substitution: Formation of alkylated imidazole derivatives
Aplicaciones Científicas De Investigación
5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleophilic sites in biological macromolecules, leading to potential antimicrobial effects. The imidazole ring can also coordinate with metal ions, influencing enzymatic activities and cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
- 4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole
- 5-ethyl-4-methyl-1H-imidazole
- 2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole
Uniqueness
5-ethyl-4-methyl-2-[(4-nitrobenzyl)sulfanyl]-1H-imidazole is unique due to the presence of both ethyl and methyl groups on the imidazole ring, which can influence its chemical reactivity and biological activity. The combination of these substituents with the nitrobenzyl sulfanyl group provides a distinct profile that can be leveraged for specific applications in medicinal chemistry and materials science .
Propiedades
Fórmula molecular |
C13H15N3O2S |
|---|---|
Peso molecular |
277.34 g/mol |
Nombre IUPAC |
4-ethyl-5-methyl-2-[(4-nitrophenyl)methylsulfanyl]-1H-imidazole |
InChI |
InChI=1S/C13H15N3O2S/c1-3-12-9(2)14-13(15-12)19-8-10-4-6-11(7-5-10)16(17)18/h4-7H,3,8H2,1-2H3,(H,14,15) |
Clave InChI |
XIWFQSLNCJLKBX-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(NC(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[[5-Bromo-1-(dimethylaminomethyl)-2-oxo-indol-3-ylidene]amino]-4-methoxy-benzamide](/img/structure/B10872481.png)
![2-(3,4-dimethoxybenzyl)-7-(furan-2-ylmethyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10872484.png)
![N'-{(3Z)-5-bromo-2-oxo-1-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methyl]-1,2-dihydro-3H-indol-3-ylidene}-2-methylbenzohydrazide](/img/structure/B10872496.png)
![N-(1,3-benzothiazol-2-yl)-2-({[(E)-(4-methoxyphenyl)methylidene]amino}oxy)acetamide](/img/structure/B10872498.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-phenoxyacetamide](/img/structure/B10872509.png)
![2-{2-[({[(1Z)-1-(4-methoxyphenyl)ethylidene]amino}oxy)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}ethanol](/img/structure/B10872513.png)
![2-[4-(benzyloxy)phenyl]-2-oxoethyl N-(thiophen-2-ylcarbonyl)glycinate](/img/structure/B10872520.png)
![6-ethyl-2,3,5-trimethyl-1-(pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B10872527.png)
![(4Z)-4-[1-(cyclopropylamino)ethylidene]-2-(4-fluorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872550.png)

![1-benzyl-5-[2-(3H-indol-3-yl)ethyl]-4-methyl-2-phenyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B10872571.png)
![3-(2-Furyl)-11-(2-methoxyphenyl)-10-[2-(2-thienyl)acetyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[B,E][1,4]diazepin-1-one](/img/structure/B10872575.png)
![11-(4-chlorophenyl)-10-[(4-chlorophenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B10872580.png)
